5,7-Dimethoxy-2-methyl-chromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2-methyl-chromen-4-one typically involves the condensation of appropriate phenolic compounds with methyl ketones under acidic or basic conditions . One common method is the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the chromone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-2-methyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone ring to chromanol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chromanols .
Scientific Research Applications
5,7-Dimethoxy-2-methyl-chromen-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2-methyl-chromen-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxyflavone: Another chromone derivative with similar biological activities.
5,7-Dihydroxy-4-methylchromen-2-one: A related compound with hydroxyl groups instead of methoxy groups.
Uniqueness
5,7-Dimethoxy-2-methyl-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its methoxy groups enhance its stability and bioavailability compared to other chromone derivatives .
Properties
IUPAC Name |
5,7-dimethoxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-4-9(13)12-10(15-3)5-8(14-2)6-11(12)16-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFUTALOPVWOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C(C=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566578 |
Source
|
Record name | 5,7-Dimethoxy-2-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26213-83-2 |
Source
|
Record name | 5,7-Dimethoxy-2-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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